molecular formula C21H15N B028400 Dibenz(a,j)acridine, 3,4-dihydro- CAS No. 106589-49-5

Dibenz(a,j)acridine, 3,4-dihydro-

Cat. No.: B028400
CAS No.: 106589-49-5
M. Wt: 281.3 g/mol
InChI Key: FEKYREOUKCKIGZ-UHFFFAOYSA-N
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Description

Dibenz(a,j)acridine, 3,4-dihydro- (commonly referred to as trans-DBAJAC-3,4-dihydrodiol) is a major metabolite of the carcinogenic polycyclic azaaromatic hydrocarbon dibenz[a,j]acridine (DBAJAC). This compound is formed via enzymatic oxidation by cytochrome P450 (CYP) enzymes, particularly in rodent and human liver microsomes . Its molecular formula is C₂₁H₁₅NO₂, with a molar mass of 313.35 g/mol and a density of 1.43 g/cm³ . The metabolite exhibits a 3R,4R absolute configuration with nearly 100% optical purity in human metabolic pathways . Structurally, it features a dihydroxylated dihydrodiol moiety at the 3,4-positions, which is critical for its biological activity and role in carcinogenesis .

DBAJAC-3,4-dihydrodiol is a proximate carcinogen, requiring further metabolic activation to diol-epoxides (e.g., anti-3,4-diol-1,2-epoxide) to exert mutagenic effects . It is implicated in DNA adduct formation in mouse skin, correlating with Ha-ras mutation patterns observed in tumors .

Preparation Methods

The synthesis of Dibenz(a,j)acridine, 3,4-dihydro- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

Dibenz(a,j)acridine, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert Dibenz(a,j)acridine, 3,4-dihydro- to its reduced forms using reagents such as lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Scientific Research Applications

Chemical Research

Model Compound for PAHs:
Dibenz(a,j)acridine serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons (PAHs) in chemical reactions. Its unique structure allows researchers to understand the reactivity and mechanisms of PAHs, which are prevalent in environmental pollutants.

Synthesis of Metabolites:
Research has focused on synthesizing potential metabolites of dibenz(a,j)acridine, including dihydro diols and phenols. These studies contribute to understanding the metabolic pathways and potential transformations of this compound in biological systems .

Biological Research

DNA Interactions:
Dibenz(a,j)acridine is known to intercalate into DNA, disrupting its structure and function. This property is crucial for studying mutagenic and carcinogenic effects, as it can lead to DNA damage and subsequent cellular responses .

Tumorigenicity Studies:
Significant research has been conducted on the tumorigenic properties of dibenz(a,j)acridine and its derivatives. For instance, specific diol epoxides derived from this compound have shown substantial tumor-initiating activity in mouse skin models. These studies are pivotal for understanding how such compounds may contribute to cancer development .

Medical Applications

Carcinogenic Research:
The compound's mutagenic properties make it a subject of interest in cancer research. Studies have demonstrated that certain metabolites of dibenz(a,j)acridine can induce tumors in laboratory animals, providing insights into the mechanisms behind chemical carcinogenesis .

Analytical Standards:
Dibenz(a,j)acridine is utilized as an analytical standard for detecting and quantifying PAHs in environmental samples. Its presence in cigarette smoke, industrial emissions, and other pollutants necessitates accurate measurement methods to assess environmental health risks .

Environmental Science

Pollutant Identification:
As a known environmental pollutant found in tobacco smoke and industrial waste, dibenz(a,j)acridine is critical for studies assessing air quality and human exposure to hazardous substances. Its detection in various environmental matrices helps inform regulatory measures .

Biochemical Pathways:
Research indicates that dibenz(a,j)acridine can induce oxidative stress and inflammation within biological systems. Understanding these biochemical pathways is essential for evaluating the health impacts of exposure to this compound.

Summary Table of Applications

Field Application Details
Chemical ResearchModel compound for PAHsStudies on reactivity and behavior of PAHs
Biological ResearchDNA interactionsIntercalation leading to mutagenicity
Tumorigenicity studiesSignificant tumor-initiating activity observed in animal models
Medical ApplicationsCarcinogenic researchInsights into mechanisms of chemical carcinogenesis
Analytical standardsUsed for detecting PAHs in environmental samples
Environmental SciencePollutant identificationFound in tobacco smoke and industrial emissions
Biochemical pathwaysInduces oxidative stress and inflammation

Mechanism of Action

The mechanism of action of Dibenz(a,j)acridine, 3,4-dihydro- involves its interaction with DNA, leading to mutations and potential carcinogenesis. It can form adducts with DNA, causing structural changes that interfere with normal cellular processes. The molecular targets include various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Structural Analogs and Metabolic Pathways

Table 1: Key Structural and Metabolic Differences

Compound CAS Number Key Features Major Metabolic Pathways Enzymatic Selectivity
Dibenz(a,j)acridine, 3,4-dihydro- 105467-65-0 3R,4R-dihydrodiol; proximate carcinogen CYP3A4, CYP1A2 → diol-epoxides CYP3A4 (highest 3,4-dihydrodiol yield)
Dibenz(a,j)acridine-5,6-oxide - K-region oxide; less mutagenic CYP1A2-mediated oxidation CYP1A2 (regioselective for 5,6-oxide)
Dibenz(a,h)acridine-10,11-diol 226-36-8 Bay-region diol; ultimate carcinogen CYP1A1 → 10,11-diol-8,9-epoxide CYP1A1 (stereoselective for R,R-configuration)
Dibenz[c,h]acridine-3,4-diol - Nitrogen at position 7; lower mutagenicity CYP-mediated diol-epoxide formation Low regioselectivity due to N-substitution

Key Observations :

  • Position of Nitrogen : The nitrogen atom in dibenz[c,h]acridine (position 7) reduces mutagenicity of its 3,4-diol-1,2-epoxides due to resonance destabilization of the carbocation intermediate . In contrast, DBAJAC-3,4-dihydrodiol lacks this destabilization, leading to higher reactivity.
  • Metabolic Activation : DBAJAC-3,4-dihydrodiol is metabolized predominantly by CYP3A4 to anti-3,4-diol-1,2-epoxide, the ultimate mutagenic agent . Dibenz(a,h)acridine-10,11-diol, however, is activated by CYP1A1 to a more potent diol-epoxide .

Mutagenic Potency

Table 2: Mutagenicity in Bacterial and Mammalian Systems

Compound TA98 (S. typhimurium) TA100 (S. typhimurium) V79 (Chinese Hamster)
DBAJAC-3,4-dihydrodiol Moderate High (requires S9) High (3R,4R isomer active)
Anti-DBAJAC-3,4-diol-1,2-epoxide 150 rev/nmol 200 rev/nmol 120 mutants/µM
Syn-DBAJAC-3,4-diol-1,2-epoxide 80 rev/nmol 100 rev/nmol 40 mutants/µM
Dibenz(a,h)acridine-10,11-diol - 300 rev/nmol 150 mutants/µM

Key Findings :

  • Stereochemical Influence : The anti-diastereomer of DBAJAC-3,4-diol-1,2-epoxide is 2–3× more mutagenic than the syn form in mammalian cells due to favorable spatial alignment for DNA adduction .
  • Species-Specific Activity: DBAJAC-3,4-dihydrodiol shows higher mutagenic activation in V79 cells (mammalian) than in bacterial systems, emphasizing its relevance in human carcinogenesis .

Enzymatic and Stereochemical Considerations

  • CYP Isoform Selectivity : Human CYP3A4 preferentially generates DBAJAC-3,4-dihydrodiol, while CYP1A2 favors K-region oxidation (5,6-oxide) .
  • Stereoselectivity : The 3R,4R configuration of DBAJAC-3,4-dihydrodiol is conserved across species, unlike dibenz(a,h)acridine metabolites, which exhibit variable stereochemistry depending on CYP isoforms .

Biological Activity

Dibenz(a,j)acridine, specifically the 3,4-dihydro variant, is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in terms of mutagenicity and tumorigenicity. This compound is a metabolite of dibenz[a,j]acridine (DBA), which has been extensively studied due to its potential carcinogenic effects. The following sections provide an in-depth analysis of its biological activity, including metabolic pathways, mutagenic properties, and tumorigenic effects.

Metabolic Pathways

Dibenz(a,j)acridine undergoes metabolic activation primarily in the liver, where cytochrome P450 enzymes convert it into various metabolites. The major metabolic products include:

  • 3,4-Dihydrodiol : The principal metabolite formed in liver microsomes from control and 3-methylcholanthrene-treated rats.
  • 5,6-Dihydrodiol : Another significant metabolite that contributes to the compound's biological activity.
  • Diol Epoxides : These are considered ultimate carcinogens derived from dihydrodiols and are responsible for DNA adduct formation.

The stereochemistry of these metabolites plays a crucial role in their biological activity. For instance, the trans-3,4-dihydrodiol is more active than its cis counterpart .

Table 1: Major Metabolites of Dibenz(a,j)acridine

MetaboliteFormation SourceBiological Activity
3,4-DihydrodiolLiver microsomes from treated ratsStrong mutagenic activity
5,6-DihydrodiolLiver microsomesModerate mutagenic activity
3,4-Diol EpoxideFrom 3,4-dihydrodiolHigh tumorigenicity
5,6-OxideLiver microsomesLow tumorigenic potential

Mutagenicity Studies

Dibenz(a,j)acridine and its metabolites have been evaluated for mutagenicity using various assays. Notably:

  • Salmonella Typhimurium Assays : The trans-3,4-dihydrodiol exhibited significant mutagenic activity in strains TA98 and TA100. It was found to be more active than other dihydrodiols such as the 1,2- and 5,6-dihydrodiols .
  • Chinese Hamster Lung Cells (V79) : The 3R,4R-dihydrodiol showed approximately three times the activity compared to the racemic mixture .

Table 2: Mutagenic Activity of Dihydrodiols

CompoundSalmonella TA98 Activity (Mutations/µg)V79 Cell Activity (Mutations/µg)
Trans-3,4-DihydrodiolHighModerate
Trans-1,2-DihydrodiolLowLow
Trans-5,6-DihydrodiolLowLow

Tumorigenicity Studies

Tumorigenicity assessments have demonstrated that dibenz(a,j)acridine and its metabolites can initiate tumors in animal models:

  • Mouse Skin Tumorigenesis : A single topical application of trans-3,4-dihydrodiol resulted in significant tumor formation when combined with a tumor promoter .
  • Newborn Mouse Studies : Injection of trans-3,4-dihydrodiol led to lung tumors in newborn mice .

The compound's ability to form DNA adducts is crucial for its carcinogenic potential. Studies have shown that the bay-region diol epoxides derived from dibenz(a,j)acridine are highly reactive and capable of binding to DNA .

Case Study: Tumor Initiation on Mouse Skin

In a controlled study:

  • Dosage : Mice were treated with either 50 or 200 nmol of dibenz(a,j)acridine.
  • Results : Significant tumor initiation was observed after subsequent applications of a tumor promoter over a period of 20 weeks.

This study highlights the importance of dosage and the role of co-carcinogens in enhancing the tumorigenic effects of dibenz(a,j)acridine metabolites.

Properties

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3-5,7-13H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKYREOUKCKIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147652
Record name Dibenz(a,j)acridine, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106589-49-5
Record name Dibenz(a,j)acridine, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106589495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenz(a,j)acridine, 3,4-dihydro-
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Reactant of Route 5
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Reactant of Route 6
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